4-Chloro-5-methoxy-2-(trifluoromethyl)aniline
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Overview
Description
4-Chloro-5-methoxy-2-(trifluoromethyl)aniline: is an aromatic amine with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-(trifluoromethyl)aniline, followed by reduction and methoxylation . The nitration step introduces a nitro group, which is then reduced to an amine.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₂⁻, OH⁻) are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4-Chloro-5-methoxy-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-Chloro-5-methoxy-2-(trifluoromethyl)aniline is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C8H7ClF3NO |
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Molecular Weight |
225.59 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)4(2-5(7)9)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
JFYXGWDORXVYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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